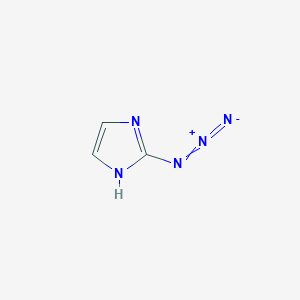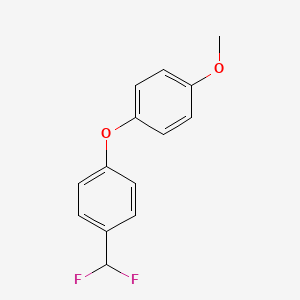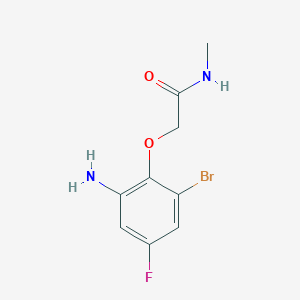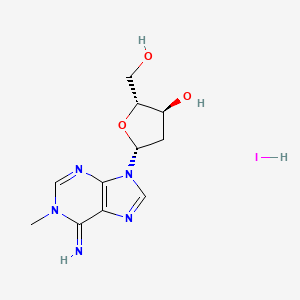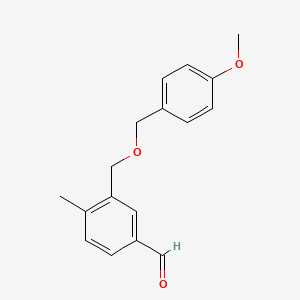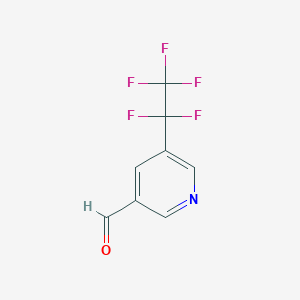
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate is a chemical compound with the molecular formula C10H25NO5S and a molecular weight of 271.37 g/mol. It is also known by other names such as ethanol, 2-amino-, compound with 2-ethylhexyl hydrogen sulfate (1:1) and sulfuric acid, 2-ethylhexyl ester, compound with 2-aminoethanol (1:1). This compound is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate typically involves the reaction of 2-ethylhexyl alcohol with sulfur trioxide to form 2-ethylhexyl hydrogen sulfate. This intermediate is then reacted with 2-aminoethanol to produce the final compound . The reaction conditions usually involve controlled temperatures and the use of a continuous reactor, such as a falling film reactor .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors ensures efficient and consistent production. The final product is then purified and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its ability to interact with cellular membranes.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate involves its interaction with molecular targets such as cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-ethylhexyl sulfate: This compound is similar in structure but contains a sodium ion instead of an ammonium ion.
(2-Hydroxyethyl)ammonium nitrate: Another similar compound, but with a nitrate group instead of a sulfate group.
Uniqueness
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate is unique due to its specific combination of functional groups, which confer distinct properties such as its amphiphilic nature and ability to act as a surfactant. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propriétés
Numéro CAS |
99948-85-3 |
|---|---|
Formule moléculaire |
C10H25NO5S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
2-ethylhexyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C8H18O4S.C2H7NO/c1-3-5-6-8(4-2)7-12-13(9,10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,9,10,11);4H,1-3H2 |
Clé InChI |
QOYNIGGAEJZVFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COS(=O)(=O)[O-].C(CO)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
